(7-Methoxycarbonylmethoxy-2-oxo-4-phenyl-2H-chromen-5-yloxy)-acetic acid methyl ester
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Overview
Description
METHYL 2-{[5-(2-METHOXY-2-OXOETHOXY)-2-OXO-4-PHENYL-2H-CHROMEN-7-YL]OXY}ACETATE is a complex organic compound with the molecular formula C16H16O8 It is a derivative of chromen-2-one, a class of compounds known for their diverse biological activities
Preparation Methods
The synthesis of METHYL 2-{[5-(2-METHOXY-2-OXOETHOXY)-2-OXO-4-PHENYL-2H-CHROMEN-7-YL]OXY}ACETATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-phenyl-2H-chromen-2-one with methyl 2-(2-methoxy-2-oxoethoxy)acetate under specific reaction conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Chemical Reactions Analysis
METHYL 2-{[5-(2-METHOXY-2-OXOETHOXY)-2-OXO-4-PHENYL-2H-CHROMEN-7-YL]OXY}ACETATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
METHYL 2-{[5-(2-METHOXY-2-OXOETHOXY)-2-OXO-4-PHENYL-2H-CHROMEN-7-YL]OXY}ACETATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s chromen-2-one core is known for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to oxidative stress.
Mechanism of Action
The mechanism of action of METHYL 2-{[5-(2-METHOXY-2-OXOETHOXY)-2-OXO-4-PHENYL-2H-CHROMEN-7-YL]OXY}ACETATE is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: The compound may inhibit specific enzymes involved in oxidative stress pathways.
Antioxidant Activity: Its structure allows it to scavenge free radicals, thereby reducing oxidative damage in cells.
Comparison with Similar Compounds
METHYL 2-{[5-(2-METHOXY-2-OXOETHOXY)-2-OXO-4-PHENYL-2H-CHROMEN-7-YL]OXY}ACETATE can be compared with other chromen-2-one derivatives, such as:
Coumarin: A simpler structure with known anticoagulant properties.
Warfarin: A well-known anticoagulant used in medicine.
Esculetin: Known for its antioxidant and anti-inflammatory properties.
These compounds share a similar core structure but differ in their functional groups and specific biological activities, highlighting the uniqueness of METHYL 2-{[5-(2-METHOXY-2-OXOETHOXY)-2-OXO-4-PHENYL-2H-CHROMEN-7-YL]OXY}ACETATE.
Properties
Molecular Formula |
C21H18O8 |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
methyl 2-[5-(2-methoxy-2-oxoethoxy)-2-oxo-4-phenylchromen-7-yl]oxyacetate |
InChI |
InChI=1S/C21H18O8/c1-25-19(23)11-27-14-8-16(28-12-20(24)26-2)21-15(13-6-4-3-5-7-13)10-18(22)29-17(21)9-14/h3-10H,11-12H2,1-2H3 |
InChI Key |
CSCZOVLMKNKFGG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=CC2=C(C(=CC(=O)O2)C3=CC=CC=C3)C(=C1)OCC(=O)OC |
Origin of Product |
United States |
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